molecular formula C9H13NO B599450 5-Methoxy-2,3-dimethylaniline CAS No. 185208-05-3

5-Methoxy-2,3-dimethylaniline

Cat. No.: B599450
CAS No.: 185208-05-3
M. Wt: 151.209
InChI Key: PNNKGOHTWLFOPM-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dimethylaniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, featuring a methoxy group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dimethylaniline typically involves the nitration of 2,3-dimethylanisole followed by reduction. The nitration step introduces a nitro group to the aromatic ring, which is subsequently reduced to an amine group, yielding the desired compound.

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalytic hydrogenation for the reduction step. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,3-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or nitric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

5-Methoxy-2,3-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2,3-Dimethylaniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    5-Methoxyaniline: Lacks the additional methyl groups, affecting its substitution patterns and biological activities.

    N,N-Dimethylaniline: Features a dimethylamino group instead of methoxy and methyl groups, leading to distinct chemical behavior.

Uniqueness: 5-Methoxy-2,3-dimethylaniline is unique due to the presence of both methoxy and methyl groups, which confer specific electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

5-methoxy-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNKGOHTWLFOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694568
Record name 5-Methoxy-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185208-05-3
Record name 5-Methoxy-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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